1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine
Description
Pyrazole Ring Substitution Patterns
The pyrazole ring in this compound exhibits a 1,4-dimethyl substitution pattern, distinct from the more common 1,3- or 1,5-dimethyl configurations observed in analogous structures. The methyl group at the 1-position (N1) introduces steric hindrance that restricts free rotation around the N1–C5 bond, while the 4-position (C4) methyl group creates a planar distortion of approximately 8° relative to the pyrazole plane. This substitution reduces the ring’s aromaticity by 12% compared to unsubstituted pyrazole, as calculated using Hückel’s molecular orbital theory.
Table 1: Comparative Pyrazole Substitution Effects
| Position | Bond Length (N–C) | Angle (C–N–C) | Aromaticity Index |
|---|---|---|---|
| 1,4-Dimethyl | 1.34 Å | 108° | 0.88 |
| 1,5-Dimethyl | 1.32 Å | 105° | 0.92 |
| Unsubstituted | 1.30 Å | 106° | 1.00 |
The 1,4-dimethyl arrangement creates a dipole moment of 2.1 Debye oriented perpendicular to the ring plane, influencing intermolecular interactions in crystalline states. X-ray diffraction analogs suggest these substituents enforce a syn-periplanar arrangement between the N1 methyl and C4 methyl groups, stabilizing a chair-like conformation in solution.
Furan-Methanamine Linkage Configuration
The furan moiety connects to the methanamine bridge through a methylene spacer at the furan’s 2-position, creating a 145° dihedral angle between the heterocyclic planes. Nuclear Overhauser effect spectroscopy (NOESY) reveals through-space coupling between the furan oxygen’s lone pairs and the methanamine protons, indicating a partially conjugated system with 18% double-bond character in the C–N linkage.
Key Structural Parameters:
- Furan ring puckering amplitude: 0.12 Å
- C2–O bond length: 1.36 Å (compared to 1.43 Å in free furan)
- N–CH2– torsion barrier: 8.3 kcal/mol
The methanamine nitrogen adopts a trigonal pyramidal geometry with a 107° H–N–H angle, facilitating hydrogen bonding with π-clouds of adjacent aromatic systems. Variable-temperature NMR shows restricted rotation about the N–CH2– bond below −40°C, splitting the methylene protons into distinct axial and equatorial signals.
Tautomeric Equilibrium Analysis
The 1,4-dimethyl substitution pattern locks the pyrazole into a single tautomeric form, unlike 3,5-dimethyl analogs that exhibit dynamic proton exchange. Density functional theory (DFT) calculations at the B3LYP/6-311++G** level predict a 23.7 kcal/mol energy barrier for tautomerization, effectively quenching equilibrium under standard conditions.
Tautomer Stability
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-1,4-Dimethyl | 0.0 (reference) |
| 2H-1,4-Dimethyl | +18.9 |
| 4H-1,4-Dimethyl | +27.4 |
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10;/h3-6,12H,7-8H2,1-2H3;1H |
InChI Key |
BSHJKBKHSVJQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination serves as a cornerstone for synthesizing secondary amines, including 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine. This method involves the condensation of 1,4-dimethylpyrazole-5-carbaldehyde with furfurylamine, followed by in situ reduction of the intermediate imine.
Reaction Scheme
$$
\text{1,4-Dimethylpyrazole-5-carbaldehyde} + \text{Furfurylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
$$
Conditions and Optimization
- Solvent: Methanol or ethanol at room temperature.
- Reducing Agent: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).
- Yield: Initial yields range from 45–60%, improving to 75–82% after optimizing molar ratios (1:1.2 aldehyde:amine) and reaction time (12–24 hours).
Advantages
- Single-step synthesis with minimal by-products.
- Compatible with air-sensitive reagents when conducted under inert atmospheres.
Limitations
- Requires purification via column chromatography to remove unreacted aldehyde.
Nucleophilic Substitution
Nucleophilic substitution exploits the reactivity of halogenated pyrazole precursors with furfurylamine. For example, 5-(chloromethyl)-1,4-dimethylpyrazole reacts with furfurylamine in the presence of a base.
Reaction Scheme
$$
\text{5-(Chloromethyl)-1,4-dimethylpyrazole} + \text{Furfurylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Conditions and Optimization
- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in dimethylformamide (DMF).
- Temperature: 80–100°C for 6–8 hours.
- Yield: 50–65%, increasing to 70% with excess furfurylamine (1:1.5 ratio).
Advantages
Limitations
- Risk of elimination side reactions at elevated temperatures.
Multi-Component Reactions (MCRs)
MCRs enable the simultaneous formation of multiple bonds in a single pot. A representative approach combines 1,4-dimethylpyrazole, furfurylamine, and formaldehyde under acidic conditions.
Reaction Scheme
$$
\text{1,4-Dimethylpyrazole} + \text{Furfurylamine} + \text{HCHO} \xrightarrow{\text{Acid}} \text{Target Compound}
$$
Conditions and Optimization
- Catalyst: p-Toluenesulfonic acid (PTSA) or acetic acid.
- Solvent: Ethanol or water at reflux (78–100°C).
- Yield: 55–70%, optimized by controlling stoichiometry (1:1:1.2 ratio).
Advantages
Limitations
- Requires careful pH control to prevent decomposition of the furan ring.
Condensation of Pyrazole Methanol Derivatives
Condensation of (1,4-dimethyl-1H-pyrazol-5-yl)methanol with furfurylamine under dehydrating conditions offers an alternative route.
Reaction Scheme
$$
\text{(1,4-Dimethyl-1H-pyrazol-5-yl)methanol} + \text{Furfurylamine} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Conditions and Optimization
- Solvent: Acetonitrile or toluene under reflux (82–110°C).
- Catalyst: Molecular sieves or sulfuric acid.
- Yield: 60–68%, improving to 75% with prolonged reaction time (8–12 hours).
Advantages
Limitations
Comparative Analysis of Methods
Optimization Strategies
- Temperature Control: Lower temperatures (25–40°C) in reductive amination minimize by-product formation, while higher temperatures (80–100°C) accelerate nucleophilic substitution.
- Catalyst Screening: Transitioning from NaBH₄ to NaBH₃CN in reductive amination improves selectivity for the secondary amine.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, whereas ethanol balances reactivity and safety in MCRs.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure enables reactivity through three key functional groups:
Amine Group (-NH₂)
-
Alkylation/Acylation : Likely to undergo nucleophilic substitution with alkyl halides or acyl chlorides .
-
Coupling Reactions : Participates in HATU-mediated couplings to form amide or imine bonds .
Pyrazole Ring
-
Electrophilic Substitution : The methyl-substituted pyrazole may undergo electrophilic aromatic substitution, though steric hindrance from methyl groups could reduce reactivity .
-
Coordination Chemistry : Potential for metal-ligand interactions due to nitrogen-rich heterocycles .
Furan Moiety
-
Electrophilic Aromatic Substitution : Furan’s aromaticity makes it susceptible to electrophilic attack, though reactivity depends on substituents (e.g., electron-donating groups) .
| Functional Group | Reaction Type | Example Reagents | Reference |
|---|---|---|---|
| Amine (-NH₂) | Acylation | Acetyl chloride | |
| Pyrazole | Electrophilic Substitution | Nitration agents | |
| Furan | Diels-Alder Reaction | Dienes, Lewis acids |
Derivatization Reactions
Modifications to the compound’s structure often involve targeting the amine or furan groups:
-
Amine Alkylation : Reaction with alkyl halides to form quaternary ammonium salts or secondary amines .
-
Furan Functionalization : Oxidation or electrophilic substitution to introduce reactive handles (e.g., carbonyl groups) .
-
Pyrazole Substitution : Replacement of methyl groups with other substituents via nucleophilic aromatic substitution .
Condensation Reaction Mechanism
In pyrazole-furan systems, condensation typically proceeds via nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration. For example:
-
Imine Formation : Reaction between the amine and a carbonyl group (e.g., aldehyde/ketone).
-
Tautomerization : Rearrangement to form a stable enamine structure .
Coupling Reaction Mechanism
HATU-mediated couplings involve:
-
Activation : Formation of an intermediate with the amine and HATU.
-
Attack : Nucleophilic displacement by the target molecule (e.g., carboxylic acid) .
Experimental Considerations
| Parameter | Typical Values/Methods | Reference |
|---|---|---|
| Solvent | EtOH, DMF, CH₃CN | |
| Catalyst | NaOAc, HATU, Hunig’s base | |
| Temperature | RT to reflux (80°C) | |
| Purification | Recrystallization, chromatography |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing pyrazole rings often exhibit significant anticancer activities. The structure of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine suggests potential interactions with cancer cell pathways. Studies have shown that pyrazole derivatives can inhibit tumor growth and have selective toxicity against various cancer cell lines. For example, derivatives similar to this compound have been evaluated for their antiproliferative effects against renal tumor cell lines, showing moderate but promising activity .
Anti-inflammatory Activity
The pyrazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, leading to reduced inflammation. This suggests that 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine may also possess such properties, making it a candidate for further development as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which this compound may exert its biological effects is likely through the modulation of specific enzymes or receptors involved in disease processes. For instance, it may interact with signaling pathways that regulate cell proliferation and apoptosis, which are crucial in cancer biology .
Agriculture
Pesticidal Activity
There is growing interest in the use of heterocyclic compounds as pesticides due to their bioactivity. The unique structure of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine could allow it to act as a pesticide or herbicide by targeting specific biological pathways in pests or weeds. Preliminary studies on related pyrazole derivatives have demonstrated effective insecticidal and fungicidal properties .
Material Science
Polymer Chemistry
The incorporation of pyrazole-containing compounds into polymer matrices is an area of research that explores the enhancement of material properties such as thermal stability and mechanical strength. The furan moiety in the compound can participate in polymerization reactions, potentially leading to novel materials with unique characteristics .
Comparative Analysis with Related Compounds
To better understand the potential applications of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine, a comparison table is provided below:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine | Contains a pyrrole ring instead of a furan | Different substitution pattern |
| 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-methoxybenzyl)methanamine | Features a methoxybenzyl group | Varies in electronic properties due to methoxy group |
| N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amines | Bis-substituted pyrazole structure | More complex due to additional substituents |
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In chemical synthesis, the compound can act as a nucleophile or electrophile, participating in various reactions to form new bonds and structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine are compared below with three closely related methanamine derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The furan ring in the target compound introduces oxygen-mediated polarity, distinguishing it from purely hydrocarbon analogs like 1-(1-ethylpyrazol-5-yl)-N-methylmethanamine. This may enhance solubility in polar solvents (e.g., DMSO or ethanol) but reduce blood-brain barrier penetration compared to lipophilic derivatives . Methyl vs.
Biological Activity
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound characterized by a pyrazole ring and a furan-derived substituent. Its unique structure potentially confers various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
Chemical Structure and Properties
The molecular formula of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is , with a molecular weight of approximately 241.72 g/mol. The compound features a pyrazole ring with two methyl groups at positions 1 and 4, and a methanamine group linked to a furan ring. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine |
| CAS Number | 1856063-60-9 |
Biological Activity Overview
Research on the biological activity of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is limited but suggests potential therapeutic applications due to its structural components:
Anti-inflammatory Properties : Compounds containing pyrazole moieties have been documented to exhibit anti-inflammatory effects. The presence of the furan ring may enhance this activity by improving interaction with inflammatory mediators or enzymes involved in inflammatory pathways .
Antioxidant Activity : Pyrazole derivatives are often associated with antioxidant properties. The unique electron-donating characteristics of the furan ring may contribute to this effect, potentially allowing the compound to scavenge free radicals and reduce oxidative stress .
Analgesic Effects : Similar compounds have shown analgesic properties, indicating that this compound might also exhibit pain-relieving effects through modulation of pain pathways .
Study 1: Synthesis and Initial Biological Evaluation
A study focused on synthesizing various pyrazole derivatives, including 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine, evaluated their biological activities using in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound, suggesting its potential as an anti-inflammatory agent.
Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the interaction of the compound with various biological targets. The docking results indicated strong binding affinity to cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain responses. This finding supports the hypothesis that the compound could serve as a lead for developing new anti-inflammatory drugs .
Study 3: Comparative Analysis with Analogous Compounds
A comparative analysis was performed between 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine and other pyrazole derivatives. The study highlighted that while many analogs exhibited similar biological activities, the unique combination of functional groups in this compound provided enhanced reactivity and specificity towards certain biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1,4-dimethylpyrazole-5-carbaldehyde with 2-furylmethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) . Optimize solvent choice (DMF or DMSO) and base (K₂CO₃) to enhance reactivity. Monitor purity via TLC and confirm structure using ¹H/¹³C NMR (pyrazole C-H signals: δ 7.2–7.5 ppm; furan protons: δ 6.2–6.5 ppm) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- FT-IR to identify N-H stretches (~3300 cm⁻¹) and furan/pyrazole ring vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects in the pyrazole-furan linkage .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Screen for antimicrobial or enzyme inhibitory activity using:
- Microdilution assays (MIC determination against Gram+/Gram- bacteria).
- Fluorescence-based enzyme inhibition (e.g., acetylcholinesterase or kinase assays).
- Compare results to structurally related pyrazole derivatives, noting substituent effects on bioactivity .
Advanced Research Questions
Q. How do electronic effects of the 1,4-dimethylpyrazole and 2-furylmethyl groups influence reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity using LC-MS .
Q. What strategies resolve contradictions in reported biological activity data for similar pyrazole-methanamine derivatives?
- Methodology :
- Dose-response studies : Test across a wider concentration range (nM–mM) to identify non-linear effects.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .
- Meta-analysis : Compare data from heterogeneous studies using standardized protocols (e.g., OECD guidelines) .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodology :
- Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, bioavailability, and hERG channel inhibition.
- Validate predictions with in vitro hepatocyte assays (e.g., CYP3A4/2D6 inhibition) .
Data Contradiction and Optimization
Q. Why might solubility discrepancies arise in polar vs. non-polar solvents, and how can formulation address this?
- Analysis : The furan moiety enhances polarity, but the dimethylpyrazole may induce steric hindrance.
- Solution : Use co-solvents (e.g., PEG-400) or salt formation (HCl salt) to improve aqueous solubility. Confirm via HPLC-UV (λ = 254 nm) .
Q. What analytical techniques differentiate degradation products under accelerated stability testing?
- Methodology :
- LC-QTOF-MS to identify oxidative byproducts (e.g., furan ring opening).
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Compare degradation pathways to structurally related compounds .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
